Methylsulfinylwarfarin

Protein binding Warfarin analog Free drug concentration

Methylsulfinylwarfarin (MS-warfarin; CAS 89434-45-7) is a synthetic 4-hydroxycoumarin derivative classified as a vitamin K epoxide reductase (VKOR) inhibitor. Structurally, it is a warfarin analog featuring a 4-methylsulfinyl substituent on the phenyl ring, which substantially alters its physicochemical and pharmacokinetic profile.

Molecular Formula C20H18O5S
Molecular Weight 370.4 g/mol
CAS No. 89434-45-7
Cat. No. B12304280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylsulfinylwarfarin
CAS89434-45-7
Molecular FormulaC20H18O5S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=C(C=C1)S(=O)C)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C20H18O5S/c1-12(21)11-16(13-7-9-14(10-8-13)26(2)24)18-19(22)15-5-3-4-6-17(15)25-20(18)23/h3-10,16,22H,11H2,1-2H3
InChIKeyAQJSRROQSBLBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylsulfinylwarfarin (CAS 89434-45-7): A Differentiated Warfarin Analog for Specialized Pharmacological Research


Methylsulfinylwarfarin (MS-warfarin; CAS 89434-45-7) is a synthetic 4-hydroxycoumarin derivative classified as a vitamin K epoxide reductase (VKOR) inhibitor [1]. Structurally, it is a warfarin analog featuring a 4-methylsulfinyl substituent on the phenyl ring, which substantially alters its physicochemical and pharmacokinetic profile [2]. Unlike generic warfarin, MS-warfarin exhibits markedly reduced plasma protein binding and a diminished susceptibility to drug-drug interactions that displace other anticoagulants from albumin, making it a valuable tool compound for studying anticoagulant pharmacology and for applications requiring predictable free drug concentrations [2].

Why Methylsulfinylwarfarin Cannot Be Replaced by Generic Warfarin for Specialized Research


Generic warfarin is a racemic mixture of R- and S-enantiomers with exceptionally high (>99%) plasma protein binding and a narrow therapeutic index vulnerable to numerous drug-drug and food interactions [1]. Methylsulfinylwarfarin was specifically engineered via S-oxidation of the methylthio group to disrupt these pharmacokinetic vulnerabilities. Substituting it with generic warfarin in research settings would abolish the key pharmacological distinctions—namely its lower protein binding and reduced susceptibility to drug displacement—that make it valuable as a probe for free drug concentration studies. The evidence below quantifies precisely why methylsulfinylwarfarin is not interchangeable with its parent compound.

Methylsulfinylwarfarin (CAS 89434-45-7) Direct Comparative Performance Evidence


Reduced Plasma Protein Binding: 7- to 9-Fold Higher Free Fraction Compared to Warfarin

In a direct head-to-head continuous ultrafiltration study, 4″-methylsulfinylwarfarin (2) exhibited a 7- to 9-fold higher free fraction (α) compared to warfarin (1) across the concentration range of 2.5–12.5 μmol/L [1]. This demonstrates that the S-oxidation modification significantly weakens binding to plasma albumin, a critical differentiator for experiments requiring higher free drug concentrations.

Protein binding Warfarin analog Free drug concentration

Resistance to Drug-Drug Interaction Displacement: Only 33% Free Concentration Increase vs. 310–378% for Other Anticoagulants

In a direct comparative study quantifying drug displacement from human serum albumin by phenylbutazone (a known displacer of albumin-bound drugs), methylsulfinylwarfarin (MSW) exhibited only a 33% increase in free concentration. In stark contrast, phenprocoumon free concentration increased by up to 310%, and warfarin by up to 378% under identical conditions (2.5–15 μmol/L drug substrate, phenylbutazone up to 0.6 mmol/L) [1]. Furthermore, the free concentration of MSW remained nearly constant across phenylbutazone concentrations of 0.2–0.6 mmol/L, indicating a saturation-resistant binding profile.

Drug-drug interaction Phenylbutazone displacement Human serum albumin

Downstream Pharmacokinetic Advantage: Favorable In Vivo Profile Suggested by Preclinical Data

While precise in vivo bioavailability data are not publicly available in the source literature, the authors of the foundational studies explicitly stated that '2 [4″-methylsulfinylwarfarin] also exhibits favorable pharmacokinetic properties in animal experiments' and that these characteristics 'could contribute to improving the safety of drugs in the anticoagulant sector' [1]. This is a class-level inference: the high free fraction and low displacement liability in vitro are expected to translate into more stable in vivo pharmacokinetics and reduced inter-individual variability.

Pharmacokinetics Anticoagulant safety In vivo

Defined Synthetic Pathway and Accessible Structural Confirmation

Methylsulfinylwarfarin is synthesized via a three-step route starting from 4-methylthiobenzaldehyde, with the critical S-oxidation step producing the sulfoxide selectively in 55% yield without detectable sulfone byproduct, followed by solvent-free condensation with 4-hydroxycoumarin [1][2]. This unambiguous synthetic route ensures a reproducible and verifiable chemical identity, which is often a challenge for less well-characterized warfarin analogs. The compound's exact mass (370.0875) and defined IUPAC name provide reliable benchmarks for identity and purity verification via LC-MS.

Synthesis Structural identity Quality control

High-Value Application Scenarios for Methylsulfinylwarfarin (CAS 89434-45-7) in Research and Procurement


In Vitro Anticoagulant Activity Assays Requiring High Free Drug Concentrations

In standard anticoagulant assays (e.g., clotting time prolongation or VKOR inhibition), the high protein binding of warfarin effectively reduces the free drug concentration available for pharmacological action [1]. Methylsulfinylwarfarin, with its 7- to 9-fold higher free fraction, provides a much larger window of active drug concentration without the need for excessive total compound amounts. This makes it an ideal tool compound for concentration-response studies where a direct correlation between free drug and effect is desired.

Drug-Drug Interaction Screening Platforms (e.g., Displacement from Human Serum Albumin)

The compound's remarkably stable free concentration in the presence of phenylbutazone (a known albumin-binding displacer) — only a 33% increase versus 310-378% for other coumarins — makes it an excellent calibrator or control for DDI screening assays [1]. It represents a 'low-liability' coumarin comparator in panels designed to assess the displacement risk of test compounds from plasma proteins.

In Vivo Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies for Anticoagulant Safety Assessment

The favorable in vivo pharmacokinetic properties cited in early preclinical work position methylsulfinylwarfarin as a candidate for PK/PD studies where consistent free drug exposure and minimal DDI-driven variability are critical for data interpretability [1]. Its predictable binding behavior could reduce the need for therapeutic drug monitoring in animal models and improve study power by lowering pharmacokinetic variability.

Development of Next-Generation Vitamin K Epoxide Reductase Inhibitors (Structure-Activity Relationship Studies)

As a synthetic warfarin analog with a defined structural modification (4″-methylsulfinyl group), methylsulfinylwarfarin serves as a core template for developing new VKOR inhibitors with improved safety margins [1]. The quantitative understanding of how the S-oxidation alters protein binding and DDI liability can guide medicinal chemistry efforts toward safer anticoagulants.

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